MFCD29066192

説明

Typically, MDL numbers correspond to unique chemical entities with defined molecular formulas, physical-chemical properties, and applications in research or industry. For example, analogous compounds like CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330) are boronic acid derivatives with applications in organic synthesis and medicinal chemistry . While MFCD29066192’s exact structure remains unspecified, its classification under the MDL system suggests it is a well-characterized compound with relevance in synthetic or pharmacological studies.

特性

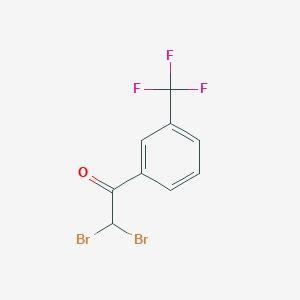

IUPAC Name |

2,2-dibromo-1-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2F3O/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHFSEBNKYPYFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10854657 | |

| Record name | 2,2-Dibromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10854657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922734-42-7 | |

| Record name | 2,2-Dibromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10854657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-3’-(trifluoromethyl)acetophenone typically involves the bromination of 3’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process.

Industrial Production Methods: In an industrial setting, the production of 2,2-Dibromo-3’-(trifluoromethyl)acetophenone can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of handling hazardous bromine reagents.

Types of Reactions:

Oxidation: 2,2-Dibromo-3’-(trifluoromethyl)acetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form 2,2-dibromo-3’-(trifluoromethyl)ethanol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine sites, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted acetophenones.

科学的研究の応用

2,2-Dibromo-3’-(trifluoromethyl)acetophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 2,2-Dibromo-3’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The bromine atoms and trifluoromethyl group enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in the synthesis of complex molecules and in biochemical assays to study enzyme activity and inhibition.

類似化合物との比較

Key Observations :

- Structural Features : Both reference compounds contain bromine and aromatic rings, suggesting MFCD29066192 may share similar halogenated or aryl-boronic acid motifs. Such structures are critical in Suzuki-Miyaura cross-coupling reactions .

- Polarity and Solubility : CAS 1046861-20-4 exhibits lower solubility (0.24 mg/ml) compared to CAS 1761-61-1 (0.687 mg/ml), likely due to its higher halogen content and molecular weight. MFCD29066192’s solubility profile would depend on its substituents.

- Synthetic Utility : CAS 1046861-20-4’s synthetic accessibility score (2.07) indicates moderate ease of preparation, a trait common to boronic acids used as intermediates .

Functional Comparison with Similar Compounds

Table 2: Functional and Pharmacological Profiles

Key Observations :

- Pharmacokinetics : CAS 1046861-20-4 shows high GI absorption and BBB permeability, making it a candidate for CNS-targeting drug development. MFCD29066192 may share these traits if structurally aligned.

- Applications : CAS 1761-61-1 is used in benzimidazole synthesis (e.g., antitumor agents), while CAS 1046861-20-4 serves as a cross-coupling reagent. MFCD29066192’s functional role could align with either pathway, depending on its reactive groups .

Research Findings and Limitations

- Synthetic Methods : Reference compounds employ palladium-catalyzed cross-coupling (CAS 1046861-20-4) and green chemistry approaches (CAS 1761-61-1) . MFCD29066192’s synthesis might follow analogous protocols.

- Safety and Handling : Both compounds require precautions (e.g., CAS 1761-61-1 has hazard code H302). MFCD29066192’s safety profile would need empirical validation .

- Knowledge Gaps: The absence of explicit data for MFCD29066192 limits direct comparisons. Future studies should prioritize structural elucidation and bioactivity assays.

生物活性

MFCD29066192, also known as 2,2-Dibromo-3’-(trifluoromethyl)acetophenone, is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

MFCD29066192 features a unique molecular structure characterized by the presence of bromine and trifluoromethyl groups. These substituents significantly influence the compound's reactivity and biological interactions. The compound can act as an electrophile, allowing it to form covalent bonds with nucleophiles, which is crucial for its biological activity.

The biological activity of MFCD29066192 is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:

- Electrophilic Reactivity : The compound's electrophilic nature enables it to react with nucleophiles such as amino acids in proteins, leading to enzyme inhibition or modulation of signaling pathways.

- Enzyme Inhibition : Studies indicate that MFCD29066192 can inhibit various enzymes, making it a valuable tool in biochemical assays and therapeutic applications.

Antimicrobial Properties

Research has indicated that MFCD29066192 exhibits significant antimicrobial activity against various pathogens. It has been tested against bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways.

Anticancer Activity

MFCD29066192 has also been evaluated for its anticancer properties. Studies show that the compound can inhibit the proliferation of several cancer cell lines, including:

- Lung Cancer (A549)

- Breast Cancer (MCF-7)

- Colon Adenocarcinoma (LoVo)

The mechanism of action in cancer cells involves inducing cell-cycle arrest and promoting apoptosis. A notable case study reported dose-dependent inhibition of cancer cell growth, with the highest efficacy observed in A549 cells.

Case Studies

-

Anticancer Efficacy : A study highlighted the structure-activity relationship (SAR) of MFCD29066192 derivatives. Modifications to the bromine or trifluoromethyl groups significantly enhanced biological activity. For instance:

This study emphasized the importance of chemical modifications in optimizing the compound's efficacy against cancer cells.

Compound Modification Effect on Activity Replacement of Bromine Enhanced reactivity Reduction of Nitro Group Decreased potency Addition of Cyano Group Increased polarity - Enzyme Inhibition Studies : Another investigation focused on the compound's role as an enzyme inhibitor. It was found that MFCD29066192 effectively inhibited hexokinase activity, which is vital for cancer cell metabolism. The binding affinity was assessed using molecular docking studies, revealing significant interactions with the enzyme's active site .

Research Findings

Recent studies have shown promising results regarding the pharmacological potential of MFCD29066192:

- In vitro studies demonstrated potent cytotoxic effects against cancer cells, particularly under hypoxic conditions.

- Computational analyses predicted favorable binding interactions with key metabolic enzymes.

- Synthesis Pathways : The compound can be synthesized through various chemical reactions, which allows for further exploration into its derivatives and analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。